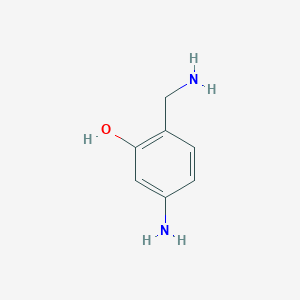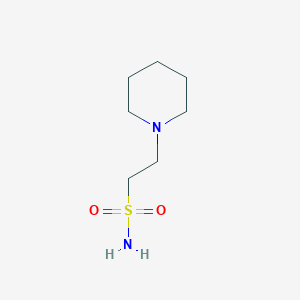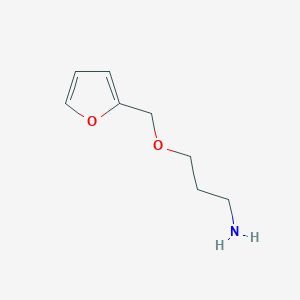
2,2-Dimethylthiomorpholine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylthiomorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₂S₂. It is a sulfonyl chloride derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming sulfonamide bonds, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylthiomorpholine-4-sulfonyl chloride typically involves the reaction of 2,2-Dimethylthiomorpholine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2,2-Dimethylthiomorpholine+Chlorosulfonic acid→2,2-Dimethylthiomorpholine-4-sulfonyl chloride+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylthiomorpholine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Water: Hydrolyzes the compound to form sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
2,2-Dimethylthiomorpholine-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly sulfonamides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: Utilized in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthiomorpholine-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It readily reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which facilitates the nucleophilic attack by amines.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylmorpholine-4-sulfonyl chloride
- 1,2-Dimethylimidazole-4-sulfonyl chloride
Uniqueness
2,2-Dimethylthiomorpholine-4-sulfonyl chloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties compared to other sulfonyl chlorides. This uniqueness makes it valuable in specific synthetic applications where the thiomorpholine ring is desired.
Properties
Molecular Formula |
C6H12ClNO2S2 |
|---|---|
Molecular Weight |
229.8 g/mol |
IUPAC Name |
2,2-dimethylthiomorpholine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO2S2/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3 |
InChI Key |
MBOQMKQTZPFJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13246286.png)
![3-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13246288.png)

![N,1-Dimethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13246306.png)


![3-[(3-Methylcyclopentyl)amino]benzonitrile](/img/structure/B13246314.png)
amine](/img/structure/B13246320.png)






